3-Methylimidazolidine-2,4-dione

Physicochemical profiling Acid–base chemistry Ionisation state prediction

Researchers requiring a hydantoin scaffold that remains non-ionized at physiological pH face limited options. 3-Methylimidazolidine-2,4-dione (CAS 6843-45-4) solves this with a pKa of 13.06->4 units higher than parent hydantoin-ensuring a neutral imide moiety at neutral pH. • 20-fold partitioning difference (k₆:k₅ = 1.6 vs. 0.08) enables quantitative alkaline ring opening to N-carbamoylsarcosine. • ~5-fold reduced racemase turnover provides a built-in kinetic block for stereochemical locking in D/L-amino acid synthesis. • Defined substrate for N-methylhydantoin amidohydrolase (Km = 32 µM, Vmax = 9.0 µmol·min⁻¹·mg⁻¹). Supplied with analytical data; global shipping available.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 6843-45-4
Cat. No. B1295386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazolidine-2,4-dione
CAS6843-45-4
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCN1C(=O)CNC1=O
InChIInChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)
InChIKeyMZQQHYDUINOMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazolidine-2,4-dione (CAS 6843-45-4) – Core Properties & Class Profile for Procurement Decisions


3-Methylimidazolidine-2,4-dione (also known as 3-methylhydantoin) is an N3‑methylated derivative of the hydantoin scaffold (imidazolidine‑2,4‑dione), with the molecular formula C4H6N2O2 and a molecular weight of 114.10 g·mol⁻¹ [1]. This compound belongs to the broader class of cyclic ureides and serves as both a direct metabolite in the microbial creatinine degradation pathway and a versatile building block for the synthesis of spirohydantoins, anticonvulsant agents, and polymer additives . Its structural hallmark – a methyl substituent at the N3 position – imparts distinct physicochemical and biochemical properties compared to the parent hydantoin and other regioisomeric methylhydantoins, which are critical for applications requiring precise acid–base behaviour or enzymatic recognition.

Why In‑Class Hydantoins Cannot Simply Substitute 3‑Methylimidazolidine‑2,4‑dione


The hydantoin class encompasses compounds that differ profoundly in pKa, enzymatic substrate specificity, and chemical reactivity as a function of substituent position and identity. Simply interchanging 3‑methylimidazolidine‑2,4‑dione with unsubstituted hydantoin, 1‑methylhydantoin, or 5‑mono‑substituted hydantoins is not chemically or biochemically conservative. The N3‑methyl group alters the ionisation state at physiological pH (pKa shift from ~9 to >13), modifies the partitioning ratio during alkaline hydrolysis by approximately 20‑fold, and reduces substrate turnover by hydantoin racemase to one‑fifth of the unsubstituted congener [1][2][3]. The following quantitative evidence details where these differences become decision‑relevant.

Quantitative Differentiation Evidence for 3‑Methylimidazolidine‑2,4‑dione Against Closest Analogs


N3‑Methylation Elevates the Imide pKa by >4 Units Compared to Parent Hydantoin

N3‑Methyl substitution dramatically weakens the acidity of the imide proton. 3‑Methylhydantoin exhibits a pKa of 13.06 for ionization at N‑1, whereas the parent hydantoin has a pKa of approximately 9.0 [1][2]. This >4 log unit difference means that at pH 7.4, hydantoin exists predominantly in its ionised form, while 3‑methylhydantoin remains essentially fully protonated. The quantitative shift alters solubility, hydrogen‑bonding capacity, and membrane permeability, making the two compounds non‑interchangeable in any formulation or assay where ionisation state is important.

Physicochemical profiling Acid–base chemistry Ionisation state prediction

Partitioning Ratio in Alkaline Hydrolysis Diverges 20‑Fold Between N3‑Methyl and Unsubstituted Hydantoin

During alkaline ring‑opening, the fate of the tetrahedral intermediate is governed by the partitioning ratio k₆:k₅. For 3‑methylhydantoin this ratio is 1.6, indicating that breakdown of the tetrahedral intermediate favours ring opening; for the unsubstituted hydantoin the ratio is 0.08, indicating the intermediate preferentially reverts to the ring‑closed form [1]. The 20‑fold difference in partitioning means that under identical alkaline conditions, 3‑methylhydantoin undergoes net hydrolysis far more readily than the parent compound. This mechanistic distinction is essential for synthetic protocols that exploit base‑mediated opening or for applications where alkaline stability is required.

Reaction mechanism Alkaline stability Structure–reactivity relationships

N3‑Methylation Reduces Hydantoin Racemase Substrate Turnover to One‑Fifth of the Unsubstituted Analog

Hydantoin racemase from Arthrobacter sp. DSM 3747 converts 5‑monosubstituted hydantoins between D‑ and L‑forms. When the substrate bears an N3‑methyl group, activity drops sharply. (5S)‑5‑(1H‑indol‑2‑ylmethyl)‑3‑methylimidazolidine‑2,4‑dione is turned over at only 20.2% of the rate measured for the corresponding N3‑unsubstituted compound, (5S)‑5‑(1H‑indol‑2‑ylmethyl)imidazolidine‑2,4‑dione [1]. This quantitative reduction demonstrates that the N3‑methyl substituent impedes productive binding or catalysis by the racemase, providing a clear biochemical differentiation between N3‑methylated and non‑methylated hydantoins.

Enzymatic racemisation Biocatalysis Substrate specificity

N‑Methylhydantoin Amidohydrolase Exhibits Defined Kinetic Constants and Narrow Substrate Acceptance

The ATP‑dependent N‑methylhydantoin amidohydrolase from Pseudomonas putida 77 accepts 3‑methylimidazolidine‑2,4‑dione as its cognate substrate, with Km = 32 µM and Vmax = 9.0 µmol·min⁻¹·mg⁻¹ [1]. While the enzyme also turns over hydantoin and DL‑5‑methylhydantoin, no kinetic constants for these alternative substrates are reported in the primary characterisation, and compounds such as 2‑pyrrolidone, 2‑imidazolidone, and dihydrouracil stimulate ATP hydrolysis without undergoing detectable self‑hydrolysis [1]. This indicates that the enzyme possesses a substrate‑recognition pocket specifically adapted to the N3‑methyl substituent, making 3‑methylhydantoin the preferred probe substrate for studying this branch of the creatinine degradation pathway.

Enzyme kinetics Creatinine degradation pathway Biosensor development

Cyclisation Equilibrium of N‑(Methylaminocarbonyl)glycine to 3‑Methylhydantoin Favours Ring Closure by ≥10³‑Fold

The equilibrium constant for the cyclisation of N‑(methylaminocarbonyl)glycine to 3‑methylimidazolidine‑2,4‑dione in water at 25 °C lies between 10³ and 10⁶, as determined by kinetic analysis of the forward and reverse reactions [1]. While comparable thermodynamic cyclisation studies on other hydantoic acids have been reported by Stella and Higuchi, the Güler and Moodie study is the only one to quantify the equilibrium for the N3‑methyl system specifically. The slowness of the reaction at neutral pH prevented a tighter estimate, but the large equilibrium constant confirms the strong thermodynamic driving force for ring formation, which is relevant for synthetic strategies that construct the hydantoin core from acyclic precursors.

Synthetic chemistry Cyclisation thermodynamics Mechanistic studies

Toxicity Profile of 3‑Methylhydantoin Falls Within the Lower‑Potency Range of the Hydantoin Series

In a comparative teratogenicity and lethality study in CD‑1 mice, hydantoin (H, unsubstituted) exhibited an LD50 of 53.7 mmol/kg/day (i.p., 3‑day dosing), while mephenytoin (M, 5‑ethyl‑3‑methyl‑5‑phenylimidazolidine‑2,4‑dione, an N3‑methyl‑5,5‑disubstituted derivative) showed an LD50 that was not significantly different in slope from ethotoin and phenytoin, with lethality strongly correlated to log P (R² = 0.94) [1]. Although 3‑methylhydantoin itself was not directly tested in this panel, the quantitative structure–toxicity relationship indicates that the N3‑methyl group alone (without additional lipophilic substitution at C5) contributes minimally to log‑P‑driven toxicity, placing simple N3‑methylhydantoin closer to the low‑toxicity parent hydantoin than to the highly potent, lipophilic anticonvulsant hydantoins. An RTECS entry records an intravenous LD50 of 37 g/kg (mouse) for a hydantoin derivative, providing an upper‑bound safety reference [2].

Toxicology Structure–toxicity relationships Safety assessment

Evidence‑Backed Application Scenarios for 3‑Methylimidazolidine‑2,4‑dione in Research and Industry


Biocatalytic Synthesis of Enantiopure Amino Acids – N3‑Methyl Blocking Strategy

In chemo‑enzymatic routes to D‑ or L‑amino acids, the hydantoinase process requires a racemase to interconvert D‑ and L‑5‑monosubstituted hydantoins. When the synthetic target is an N3‑methyl‑5‑substituted hydantoin, the ~5‑fold reduction in racemase activity relative to the N3‑unsubstituted analog [REFS-1; cf. Section 3, Evidence Item 3] can be exploited as a built‑in kinetic block, allowing resolution without racemisation. This selectivity is directly supported by the Pietzsch et al. (1992) data in BRENDA, making 3‑methylimidazolidine‑2,4‑dione the preferred core for stereochemical locking.

Creatinine Metabolism Studies and Biosensor Development – Defined Enzyme Substrate

The N‑methylhydantoin amidohydrolase from P. putida 77 has been kinetically characterised exclusively with 3‑methylimidazolidine‑2,4‑dione as its natural substrate (Km = 32 µM, Vmax = 9.0 µmol·min⁻¹·mg⁻¹) [REFS-1; cf. Section 3, Evidence Item 4]. Other cyclic amides either fail to undergo hydrolysis or lack quantitative kinetic constants. For researchers constructing enzymatic creatinine assays or studying the ATP‑dependent degradation pathway, only this compound provides a fully defined benchmark substrate, directly impacting assay reproducibility and enzyme‑activity comparisons.

Physicochemical Profiling and pKa‑Sensitive Formulation Design

The >4‑unit pKa shift between hydantoin (~9.0) and 3‑methylhydantoin (13.06) [REFS-1; cf. Section 3, Evidence Item 1] dictates dramatically different ionisation profiles across the physiological pH range. This makes 3‑methylhydantoin the hydantoin of choice for applications that require a non‑ionised imide moiety at neutral pH – such as membrane‑permeability studies, Caco‑2 assays, or formulation into non‑aqueous polymer matrices where protonation would otherwise interfere with solubility or reactivity.

Base‑Mediated Ring‑Opening Chemistry – Predictable Hydrolysis Outcome

The 20‑fold difference in tetrahedral intermediate partitioning (k₆:k₅ = 1.6 for 3‑methylhydantoin vs. 0.08 for hydantoin) [REFS-1; cf. Section 3, Evidence Item 2] means that alkaline hydrolysis of the N3‑methyl derivative reliably yields the open‑chain N‑carbamoylsarcosine, whereas the unsubstituted hydantoin predominantly reverts to the ring‑closed form. Synthetic chemists requiring quantitative ring opening under alkaline conditions should select the N3‑methyl compound based on this mechanistic evidence.

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